molecular formula C7H11BrN2 B1343023 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole CAS No. 51108-51-1

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B1343023
CAS No.: 51108-51-1
M. Wt: 203.08 g/mol
InChI Key: JBIXDYBXWDTDLA-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Biochemical Analysis

Biochemical Properties

4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatocytes, it has been shown to modulate the expression of genes involved in detoxification and metabolic processes. This modulation can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and energy production . In neuronal cells, this compound can affect cell signaling pathways, potentially influencing neurotransmitter release and synaptic plasticity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to cytochrome P450 enzymes, which can alter the enzyme’s activity and subsequently affect the metabolism of other compounds. This binding can lead to either competitive inhibition or allosteric modulation, depending on the specific enzyme and the presence of other substrates . Additionally, this compound can interact with nuclear receptors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including upregulation of detoxification pathways and alterations in metabolic flux.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can induce beneficial effects such as enhanced detoxification and improved metabolic efficiency. At high doses, it can lead to toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites in the cell, impacting cellular energy production and detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity and cellular effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other metabolic proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as bromine or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a thiol group would yield a thioether derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethyl and methyl groups contribute to its overall stability and reactivity .

Properties

IUPAC Name

4-bromo-1-ethyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIXDYBXWDTDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618920
Record name 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51108-51-1
Record name 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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